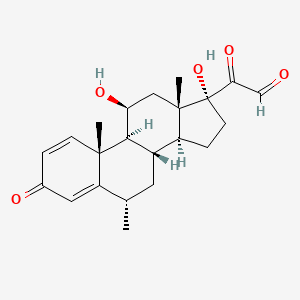

21-Dehydro-6alpha-methyl prednisolone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,11-12,14-15,17,19,25,27H,5,7-8,10H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZDSEJBNWOIRY-PJHHCJLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58636-50-3 | |

| Record name | 21-Dehydro-6alpha-methyl prednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058636503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-DEHYDRO-6.ALPHA.-METHYL PREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GSF7W6RRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Glucocorticoid Chemistry and Biology

Glucocorticoids are a class of steroid hormones that play a pivotal role in a wide array of physiological processes, including the regulation of metabolism and immune responses. Their biological effects are mediated through the glucocorticoid receptor (GR), an intracellular receptor that, upon binding to a ligand, translocates to the nucleus and modulates gene expression.

The fundamental structure of a glucocorticoid consists of a 21-carbon steroid nucleus. The chemical entity 21-Dehydro-6alpha-methylprednisolone is a derivative of prednisolone (B192156), a synthetic glucocorticoid. Its structure is distinguished by two key modifications: the addition of a methyl group at the 6-alpha position and the oxidation of the hydroxyl group at the C-21 position to an aldehyde. These alterations, while seemingly minor, can significantly influence the molecule's chemical properties and its potential interactions within a biological system.

Historical Perspective on Glucocorticoid Analog Development and Research

The journey of glucocorticoid research began with the isolation and identification of natural corticosteroids from the adrenal cortex. The discovery of the potent anti-inflammatory effects of cortisone (B1669442) in the late 1940s marked a turning point in medicine. This led to a surge in research aimed at synthesizing more potent and safer glucocorticoid analogs.

The 1950s and 1960s were a golden era for the development of synthetic glucocorticoids. Researchers systematically modified the basic steroid structure to enhance anti-inflammatory activity while minimizing the undesirable mineralocorticoid effects, such as sodium and water retention. This era saw the introduction of key modifications, including the dehydrogenation at the C-1 position to create the delta-1 double bond found in prednisone (B1679067) and prednisolone (B192156), which significantly increased anti-inflammatory potency. Further research explored the impact of substitutions at various other positions on the steroid nucleus, including the C-6 position.

Significance of Steroid Modifications at C 6 and C 21 Positions for Research

The modifications at the C-6 and C-21 positions are not arbitrary; they are the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the therapeutic profile of glucocorticoids.

C-6 Methylation: The introduction of a methyl group at the 6-alpha position, as seen in methylprednisolone (B1676475) and, by extension, 21-Dehydro-6alpha-methylprednisolone, has been shown to enhance the anti-inflammatory potency of the glucocorticoid. This modification can also influence the metabolic stability of the compound, potentially altering its duration of action. Research suggests that the 6-alpha-methyl group can favorably influence the binding affinity of the steroid to the glucocorticoid receptor.

C-21 Dehydrogenation: The C-21 position of glucocorticoids typically bears a hydroxyl group, which is crucial for their biological activity. The oxidation of this hydroxyl group to an aldehyde, creating a 21-dehydro or 21-oxoacetaldehyde derivative, represents a significant chemical transformation. Such a modification can occur as a metabolic step or as a byproduct in synthetic processes. From a research perspective, studying these 21-dehydro derivatives is important for understanding the metabolic fate of glucocorticoids and for identifying and characterizing impurities in pharmaceutical preparations. A study on corticosteroid-21-aldehydes indicated that they have larger Michaelis constants and maximum velocities in enzymatic reactions compared to their hydroxyl counterparts. nih.gov

The table below summarizes the general effects of these modifications on glucocorticoid properties based on established research.

| Modification | General Effect on Glucocorticoid Properties | Research Significance |

| 6-alpha-methylation | - Increased anti-inflammatory potency- Potential for altered metabolic stability- Favorable influence on glucocorticoid receptor binding | - Development of more potent anti-inflammatory drugs- Understanding structure-activity relationships |

| C-21 dehydrogenation (aldehyde formation) | - Altered chemical reactivity- Can be a product of metabolism or synthesis- Generally reduced glucocorticoid activity | - Study of glucocorticoid metabolism- Identification and control of impurities in pharmaceuticals |

Role of 21 Dehydro 6alpha Methylprednisolone As a Research Intermediate, Metabolite, or Impurity of Interest

21-Dehydro-6alpha-methylprednisolone is primarily recognized in the scientific literature as a reference standard for an impurity and a metabolite of methylprednisolone (B1676475). lgcstandards.comnih.gov

As a Research Intermediate: While not a primary starting material for large-scale synthesis, compounds with similar structures can be intermediates in the laboratory-scale synthesis of more complex steroid derivatives. Its specific functional groups could be exploited for further chemical modifications in the exploration of novel steroid structures.

As a Metabolite: The metabolic pathways of glucocorticoids are complex and involve various enzymatic reactions in the liver and other tissues. The formation of a 21-dehydro derivative is a known metabolic route for some corticosteroids. Therefore, 21-Dehydro-6alpha-methylprednisolone is considered a potential metabolite of methylprednisolone. Studying such metabolites is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of the parent drug.

As an Impurity: In the synthesis of methylprednisolone and its esters, such as methylprednisolone acetate (B1210297), side reactions can lead to the formation of impurities. 21-Dehydro-6alpha-methylprednisolone is a known impurity that needs to be monitored and controlled in pharmaceutical formulations to ensure the safety and efficacy of the final drug product. lgcstandards.com Chemical suppliers offer this compound as a certified reference material for this purpose.

The table below outlines the chemical identity of 21-Dehydro-6alpha-methylprednisolone.

| Property | Value |

| Chemical Name | 11β,17-Dihydroxy-6α-methylpregna-1,4-diene-3,20,21-trione |

| Molecular Formula | C₂₂H₂₈O₅ |

| Molecular Weight | 372.45 g/mol |

| CAS Number | 58636-50-3 |

Overview of Current Research Landscape for Novel Glucocorticoid Derivatives

Stereoselective Synthesis of the 6alpha-Methyl Moiety

The introduction of the methyl group at the C6 position in the alpha configuration is a critical step that significantly enhances glucocorticoid activity while virtually eliminating mineralocorticoid effects. chemicalbook.com A common strategy for this installation starts from hydrocortisone (B1673445). The synthesis involves an initial ketalization of the carbonyl group, which concurrently shifts the double bond from the C4-C5 position to the C5-C6 position. chemicalbook.com This intermediate is then subjected to epoxidation, followed by a reaction with a Grignard reagent, which introduces the methyl group. This sequence ensures the desired 6α-stereochemistry.

Another patented synthetic route begins with a different starting material, referred to as compound I, and proceeds through etherification, methynation, and hydrogenation to establish the 6α-methyl group. google.com The challenge in these syntheses lies in controlling the stereoselectivity to avoid the formation of the 6β-isomer, which can be difficult to separate and may have different biological properties. patsnap.com The choice of reagents and reaction conditions is paramount for achieving high diastereoselectivity. acs.org

Dehydrogenation Reactions at C-21 and their Stereochemical Control

The formation of the aldehyde at the C-21 position is achieved through the dehydrogenation or oxidation of the corresponding C-21 primary alcohol. This transformation is a key step in converting a corticosteroid like methylprednisolone (B1676475) into its 21-dehydro derivative.

The oxidation of the C-21 hydroxyl group to an aldehyde can be accomplished using various oxidizing agents. For instance, in the synthesis of a related steroid aldehyde, [1,2(n)-3H]dexamethasone was successfully oxidized to the corresponding 21-aldehyde using a cupric acetate (B1210297)/air system. nih.gov Such methods highlight the potential for selective oxidation at the C-21 position. The control of stereochemistry at other chiral centers is crucial during this step, as harsh oxidation conditions could lead to undesired side reactions or epimerization. acs.orgnih.gov The enzymatic conversion of corticosteroids to acidic metabolites also proceeds through a 21-aldehyde intermediate, indicating that both chemical and biological methods can achieve this transformation. nih.gov

Synthetic Routes from Prednisolone (B192156) and Methylprednisolone Precursors

The synthesis of 21-Dehydro-6alpha-methyl prednisolone often leverages prednisolone or methylprednisolone as advanced precursors, as they already possess the required 1,4-diene system and other key structural features. nih.govnih.gov

Starting from methylprednisolone, the primary synthetic challenge is the selective oxidation of the C-21 hydroxyl group to an aldehyde. mdpi.com This transformation must be conducted under mild conditions to prevent over-oxidation to the carboxylic acid or degradation of the sensitive dihydroxyacetone side chain. Various methods for the oxidation of secondary alcohols to ketones are well-established, and similar principles apply to the oxidation of primary alcohols to aldehydes. wikipedia.org Reagents like Dess-Martin periodinane or methods like Swern oxidation are often employed for such delicate transformations in complex molecules. The direct oxidation of methylprednisolone or its derivatives, such as methylprednisolone succinate (B1194679), forms the basis for creating analogues and prodrugs. mdpi.com

Table 1: Oxidative Agents for C-21 Hydroxyl Transformation

| Precursor | Oxidizing Agent/System | Product | Reference |

|---|---|---|---|

| [1,2(n)-3H]Dexamethasone | Cupric acetate/air | 21-Aldehyde of Dexamethasone (B1670325) | nih.gov |

| Secondary Alcohols | Potassium permanganate, Cr(VI) compounds | Ketone | wikipedia.org |

| Secondary Alcohols | Dess–Martin periodinane, Moffatt–Swern reagents | Ketone | wikipedia.org |

| Corticosteroids | Human liver enzyme | Steroidal-21-oic acids (via aldehyde) | nih.gov |

The 1,4-diene-3-one functionality in the A-ring is a hallmark of prednisolone and its derivatives, contributing to their enhanced anti-inflammatory activity. chemicalbook.com When the synthesis starts from a precursor lacking this feature (e.g., a hydrocortisone derivative), a dehydrogenation step is necessary. This is commonly achieved through microbial fermentation with organisms like Rhodococcus species, which can efficiently introduce the C1-C2 double bond. nih.govnih.gov This biotechnological approach is often preferred as it can be highly selective and avoids the use of toxic heavy metal reagents like selenium dioxide. google.comnih.gov

Chemical methods are also available. For instance, a patented process describes the use of benzoquinones in the presence of an acid catalyst to facilitate the dehydrogenation reaction. google.com Another patent highlights fermentation as a more environmentally friendly and efficient alternative to older methods that used tin anhydride (B1165640), a highly toxic substance. google.com

Table 2: Methods for Introducing the 1,4-Dienone System

| Method | Reagent/Organism | Advantages | Reference |

|---|---|---|---|

| Microbial Dehydrogenation | Rhodococcus coprophilus | High yield (97%), clean conversion | nih.gov |

| Fermentation Dehydrogenation | Specific bacterial strains | Environmentally friendly, avoids toxic reagents | google.com |

| Chemical Dehydrogenation | Benzoquinones | Chemical synthesis route | google.com |

| Chemical Dehydrogenation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Effective for creating dienones | mdpi.com |

Another comprehensive approach starts with a different steroid raw material and proceeds through a sequence of Pu Shi oxidation, bromination, debromination, 6-methylation, ketal protection, 11-reduction, ketal hydrolysis, 1,2-dehydrogenation, and finally, transformations at the C-21 position to yield methylprednisolone, which can then be oxidized to the target aldehyde. google.com The optimization of each of these steps, from the choice of solvents and catalysts to the reaction conditions, is essential for developing a commercially viable process. google.com

Exploration of Novel Synthetic Methodologies for Steroid Aldehydes

The synthesis of steroid aldehydes, including C-21 aldehydes, is an active area of research, driven by the need for more efficient and selective methods. nih.gov Recent advances in catalysis offer promising new avenues. nih.govacs.org For instance, transition metal-catalyzed reactions are being explored for various transformations on the steroid skeleton. nih.gov

For the specific synthesis of C-21 aldehydes, novel approaches often build upon the foundational reaction of oxidizing a C-21 hydroxy steroid. nih.gov Research focuses on developing milder and more selective oxidizing agents that can perform this transformation without affecting other sensitive functional groups within the complex steroid molecule. google.com The use of enzymatic and chemoenzymatic strategies is also gaining traction, offering high selectivity under environmentally benign conditions. nih.govgoogle.com These modern catalytic methods are crucial for accessing not only known steroid derivatives but also novel analogues with potentially unique properties. nih.gov

Preparation of Radiolabeled Analogs for Research Applications

The introduction of a radioactive isotope into the 21-dehydro-6alpha-methylprednisolone structure is essential for a variety of research applications, including metabolic studies, receptor binding assays, and in vivo imaging. The synthesis of such analogs requires precise chemical strategies that can incorporate an isotope without altering the compound's fundamental biological activity.

A common strategy for preparing radiolabeled glucocorticoid analogs involves the use of a tritiated starting material. For instance, a synthetic pathway can be adapted from the preparation of other labeled steroids. nih.gov A potential route to a radiolabeled analog of 21-dehydro-6alpha-methylprednisolone could begin with a tritiated form of 6α-methylprednisolone, such as [1,2-3H]6α-methylprednisolone.

The key synthetic step is the selective oxidation of the C21-hydroxyl group to the corresponding aldehyde (dehydro form). This can be achieved using a mild oxidizing agent like cupric acetate in an air or oxygen atmosphere. This method has been successfully used to convert other corticosteroids into their 21-aldehyde derivatives. nih.gov The resulting radiolabeled 21-dehydro-6alpha-methylprednisolone can then be purified using chromatographic techniques to achieve high specific activity, suitable for sensitive biological assays.

Further derivatization of the radiolabeled aldehyde can produce other useful research probes. For example, treatment of the aldehyde with hydroxylamine (B1172632) yields a 21-oxime, which can be further reacted with chloroamine to produce a highly reactive 21-diazo derivative. nih.gov These diazo compounds are valuable as photoaffinity labels for identifying and characterizing glucocorticoid receptors. The specific activity of the final product is a critical parameter, with values in the range of 25-26 Ci/mmol being achievable for tritiated analogs. nih.gov

Table 1: Key Intermediates and Reagents in a Potential Radiolabeling Synthesis

| Compound/Intermediate | Reagent/Process | Purpose | Reference |

| [1,2-3H]6α-methylprednisolone | Tritiation of precursor | Introduce radioactive label | nih.gov |

| Cupric Acetate / Air | Oxidation | Convert C21-hydroxyl to C21-aldehyde | nih.gov |

| Hydroxylamine | Reaction with aldehyde | Form 21-oxime intermediate | nih.gov |

| Chloroamine | Reaction with oxime | Synthesize 21-diazo photoaffinity label | nih.gov |

Synthesis of Related Esters and Ether Derivatives for Structure-Activity Probes

The synthesis of ester and ether derivatives at the C21 position is a cornerstone of structure-activity relationship (SAR) studies for corticosteroids. These modifications alter key physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn influences the compound's pharmacokinetic and pharmacodynamic profile. nih.gov While 21-dehydro-6alpha-methylprednisolone is an aldehyde, SAR probes are typically synthesized from the parent alcohol, 6α-methylprednisolone, and then potentially oxidized if the aldehyde form is specifically required for study.

The synthesis of C21 esters is a common strategy to create prodrugs that can release the active parent compound in vivo. mdpi.com Various esterification methods can be employed. A straightforward approach involves reacting 6α-methylprednisolone with an appropriate acid anhydride (e.g., acetic anhydride) or acyl chloride in the presence of a base like triethylamine. google.com

For more complex esters, such as the succinate ester, 6α-methylprednisolone can be reacted with succinic anhydride. The resulting hemisuccinate ester can then be converted to a more water-soluble salt, like methylprednisolone sodium succinate, which is suitable for parenteral formulations. nih.gov Another method for preparing esters like methylprednisolone propionate (B1217596) involves a two-step process. First, 6α-methylprednisolone is reacted with triethyl orthopropionate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a cyclic ester intermediate. This intermediate is then hydrolyzed, often using silica (B1680970) gel as a catalyst, to yield the final 21-propionate ester. google.com This method is noted for producing high-purity products with few by-products. google.com

The creation of ether derivatives is less common but provides another avenue for modifying the steroid's properties. Synthesis could involve reacting the C21-hydroxyl group of 6α-methylprednisolone with an alkyl halide under basic conditions (Williamson ether synthesis).

Table 2: Examples of Synthetic Pathways for C21 Ester Derivatives of 6α-Methylprednisolone

| Target Derivative | Key Reagents | Reaction Type | Significance | Reference |

| Methylprednisolone Acetate Propionate | Triethyl orthopropionate, p-toluenesulfonic acid, methanol (B129727), silica gel, triethylamine, acetic anhydride | Cyclic ester formation, hydrolysis, acetylation | Produces a mixed ester with potentially unique pharmacokinetic properties. | google.com |

| Methylprednisolone Succinate | Succinic anhydride | Esterification | Creates a hemisuccinate ester, a common prodrug form. | nih.gov |

| Methylprednisolone-Lysozyme Conjugate | MPS NHS Ester, Lysozyme (LZM) | Amide bond formation | Covalently links the steroid to a protein carrier for targeted delivery. | mdpi.com |

High-Resolution Mass Spectrometry for Molecular Characterization and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the molecular characterization of this compound. It provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition with a high degree of confidence. This is crucial for confirming the identity of the compound and for distinguishing it from other structurally similar steroids.

In a research context, HRMS is invaluable for impurity profiling. The high resolving power of the instrument enables the separation and identification of structurally related impurities, even at trace levels. These impurities can arise from the synthetic route or from degradation of the main compound. By coupling HRMS with liquid chromatography (LC), a powerful analytical platform (LC-HRMS) is created. This allows for the separation of the main compound from its impurities, followed by the acquisition of high-resolution mass spectra for each component. The accurate mass data obtained can be used to propose the elemental composition of the impurities, providing critical insights into their structure and origin. nih.gov

For instance, in the analysis of a research sample of this compound, potential impurities could include starting materials, intermediates from the synthesis, or degradation products such as isomers or oxidation products. HRMS can differentiate between these based on their precise mass-to-charge ratio (m/z).

Table 1: Illustrative HRMS Data for Hypothetical Impurities of this compound

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z | Mass Error (ppm) |

| This compound | C₂₂H₂₈O₅ | 372.1937 | 372.1935 | -0.5 |

| 6alpha-Methylprednisolone | C₂₂H₃₀O₅ | 374.2093 | 374.2090 | -0.8 |

| Prednisone (B1679067) | C₂₁H₂₆O₅ | 358.1780 | 358.1778 | -0.6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules like this compound in solution. nih.gov It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of the molecule's constitution and stereochemistry.

1D NMR (¹H, ¹³C) Chemical Shift Analysis

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the initial and most fundamental NMR analyses performed.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the vinyl protons in the A-ring, the methyl groups, and the various methine and methylene (B1212753) protons of the steroid core. The chemical shifts (δ) of these protons are indicative of their local chemical environment.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are highly sensitive to their hybridization and the nature of the atoms they are bonded to. For this compound, distinct signals would be observed for the carbonyl carbons (C3, C11, C20), the olefinic carbons of the A-ring, the carbon bearing the hydroxyl group (C17), and the aliphatic carbons of the steroid skeleton.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Related Corticosteroid Scaffold

Note: The following data is representative for a similar corticosteroid, prednisolone, and serves as an illustrative example. Actual chemical shifts for this compound may vary. nih.gov

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 7.31 | 155.8 |

| 2 | 6.24 | 127.5 |

| 3 | - | 186.5 |

| 4 | 6.02 | 121.7 |

| 6 | 2.45, 1.65 | 32.3 |

| 18 | 0.92 | 16.8 |

| 19 | 1.25 | 21.5 |

| 21 | 4.65, 4.15 | 68.7 |

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are vital for the separation, isolation, and quantification of this compound from complex mixtures, such as reaction monitoring samples or for purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Purity

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile compounds like corticosteroids. nih.govresearchgate.netnih.govnih.govsemanticscholar.org For research purposes, a robust HPLC method is essential for determining the purity of a sample of this compound.

Method development typically involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) or methanol), flow rate, and detection wavelength (corticosteroids have a UV chromophore, making UV detection suitable). researchgate.net Once developed, the method should be validated to ensure it is accurate, precise, linear, and specific for the intended purpose.

Table 3: Exemplary HPLC Method Parameters for Corticosteroid Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, it can be chemically modified (derivatized) to increase its volatility and thermal stability. Common derivatization reactions for steroids include silylation, which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

The resulting volatile derivative can then be analyzed by GC-MS. The gas chromatograph separates the derivatized compound from any volatile impurities, and the mass spectrometer provides mass spectral data for identification. GC-MS is a highly sensitive and specific technique that can be used for the detection of trace levels of the compound or its metabolites in various research matrices, provided a suitable derivatization procedure is employed.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Enhanced Sensitivity and Throughput

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement in analytical chemistry, offering superior sensitivity, resolution, and speed compared to conventional High-Performance Liquid Chromatography (HPLC) methods. mdpi.com This technique is particularly well-suited for the analysis of complex biological matrices, where trace-level detection and high throughput are essential. nih.gov For corticosteroids like this compound, UPLC-MS provides a powerful tool for quantification and metabolic profiling. researchgate.net

The methodology leverages UPLC systems that utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and improved peak resolution at higher pressures. youtube.com When coupled with tandem mass spectrometry (MS/MS), the technique achieves exceptional specificity and sensitivity. nih.govyoutube.com The mass spectrometer acts as a highly selective detector, identifying compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. This minimizes interferences from matrix components and distinguishes between structurally similar steroids, which is a common analytical challenge. youtube.comelsevierpure.com

Research has demonstrated the development of LC-MS/MS methods capable of simultaneously measuring a panel of endogenous and synthetic corticosteroids from small sample volumes. mdpi.comnih.govnih.gov These methods often employ reversed-phase chromatography with C18 columns and mobile phases consisting of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve ionization. youtube.com Sample preparation typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analytes from the matrix. mdpi.com The high specificity of LC-MS/MS reduces the impact of cross-reactivity that can be a significant issue in immunoassay-based methods. nih.govnih.gov The ability to multiplex, analyzing multiple analytes in a single run, makes UPLC-MS a highly efficient tool for comprehensive steroid metabolome analysis in research settings. nih.gov

Table 1: Typical Parameters for Corticosteroid Analysis using UPLC-MS/MS (This table is a composite representation based on typical methodologies described in the literature for related corticosteroids)

| Parameter | Typical Setting | Purpose |

| Chromatography System | UPLC I-Class or similar | Provides high-resolution separation with short run times. youtube.com |

| Column | Reversed-phase C18 or HSS PFP, sub-2 µm particle size | Separates steroids based on hydrophobicity. mdpi.comyoutube.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. youtube.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for eluting analytes. youtube.com |

| Flow Rate | 0.4 - 0.6 mL/min | Optimized for small particle size columns. |

| Injection Volume | 5 - 10 µL | Small volume required due to high sensitivity. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes corticosteroid molecules. researchgate.net |

| Detection | Tandem Mass Spectrometer (e.g., TQ-S micro) | Provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). youtube.com |

Chiral Chromatography for Enantiomeric Purity Analysis

The biological activity of chiral molecules, including corticosteroids, is often dependent on their stereochemistry. Enantiomers of a drug can exhibit different pharmacological and toxicological profiles. Therefore, the analysis of enantiomeric purity is a critical aspect of pharmaceutical research and quality control. nih.gov Chiral chromatography is the benchmark technique for separating enantiomers, allowing for their individual quantification.

For corticosteroids and their analogs, chiral separation can be challenging due to their structural similarity. Specific methods are required to resolve these isomers. Research has shown the successful separation of steroid isomers using chiral liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.net Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are frequently employed for this purpose. For instance, a Lux i-Cellulose-5 chiral column has demonstrated effective separation of co-eluting steroids like dexamethasone, betamethasone, and meprednisone (B1676281). researchgate.net

The development of a chiral chromatography method involves screening different chiral columns and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. The use of a mass spectrometer as a detector provides the necessary sensitivity and specificity to confirm the identity of each separated enantiomer, which is particularly useful when dealing with complex matrices or trace-level impurities. researchgate.net This approach is essential for verifying the enantiomeric purity of this compound and detecting any undesirable stereoisomers that may have formed during synthesis. nih.gov

Table 2: Example Chiral LC Method Parameters for Steroid Isomer Separation (Based on methodology for resolving meprednisone and related isomers researchgate.net)

| Parameter | Example Specification | Purpose |

| Chromatography System | UHPLC | Provides efficient separation. |

| Column | Lux i-Cellulose-5 (or similar polysaccharide-based chiral column) | Stationary phase designed for enantiomeric recognition. researchgate.net |

| Mobile Phase | Isocratic or gradient elution with solvents like Hexane/Ethanol or Methanol/Acetonitrile | Optimized to achieve differential interaction of enantiomers with the chiral stationary phase. |

| Detection | High-Resolution Mass Spectrometry (HRMS) | Allows for unambiguous identification and quantification of separated isomers. researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Suitable for ionizing steroid molecules. researchgate.net |

Application of X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, which are fundamental to understanding a molecule's chemical behavior and biological activity. For pharmaceutical substances like this compound, obtaining the crystal structure is crucial for confirming its absolute configuration and characterizing its solid-state properties.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. The basic glucocorticoid structure consists of four fused rings. researchgate.net The specific arrangement of these rings, along with the orientation of substituent groups, such as the 6α-methyl group in 6alpha-methyl prednisolone, dictates the molecule's interaction with its biological target. wikipedia.org

Solid-state characterization by X-ray crystallography also reveals information about intermolecular interactions, such as hydrogen bonding, which governs the crystal lattice packing. This is vital for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have varying physical properties, including solubility and stability, which can impact the compound's performance in research applications. While specific crystallographic data for this compound is not detailed in the provided search results, the technique remains the gold standard for the structural elucidation of related crystalline corticosteroids like methylprednisolone acetate. researchgate.net

Development of Research-Specific Immunoassays for Analog Detection

Immunoassays are analytical methods that use the specific binding of an antibody to its antigen to measure the concentration of an analyte. taylorfrancis.com While techniques like LC-MS/MS offer high specificity, immunoassays can be valuable for rapid screening and high-throughput applications in research. nih.govtaylorfrancis.com The development of research-specific immunoassays for detecting analogs like this compound hinges on the principle of antibody cross-reactivity. nih.gov

Immunoassays are typically developed by generating antibodies against a target molecule. However, these antibodies may also bind to other structurally similar compounds, a phenomenon known as cross-reactivity. nih.govnih.gov For instance, studies have shown that immunoassays developed for cortisol can exhibit significant cross-reactivity with synthetic glucocorticoids such as prednisolone and 6-methylprednisolone (B1263380). nih.govnih.gov

This cross-reactivity, often considered a limitation in clinical diagnostics where specificity is paramount, can be leveraged in a research context for the detection of a class of structurally related analogs. nih.govnih.gov An immunoassay with a known cross-reactivity profile can be used as a tool to screen for the presence of various analogs, including this compound, which shares the core structure of 6-methylprednisolone. The development process involves producing and characterizing antibodies, selecting an appropriate assay format (e.g., ELISA), and validating the assay's performance, including its sensitivity and cross-reactivity profile with a panel of relevant steroid analogs. taylorfrancis.comnih.gov

Table 3: Reported Cross-Reactivity of Selected Steroids in a Cortisol Immunoassay (Data sourced from a study on the Roche Elecsys Cortisol Immunoassay nih.gov)

| Compound | % Cross-Reactivity | Potential for Analog Detection |

| Prednisolone | High | Demonstrates that antibodies for one steroid can detect structurally similar analogs. nih.gov |

| 6-Methylprednisolone | High | Indicates high likelihood of detection by assays targeting the core prednisolone structure. nih.govnih.gov |

| 21-Deoxycortisol | High | Shows that modifications to the steroid backbone are tolerated by the antibody. nih.gov |

| Fludrocortisone | Moderate | Suggests that even with halogen substitutions, binding can occur. nih.gov |

| Dexamethasone | Low | Illustrates that structural differences can significantly reduce antibody binding. nih.gov |

Spectrophotometric Approaches (UV-Vis) for Concentration Determination in Research Studies

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and widely accessible analytical technique used for the quantitative determination of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. sid.ir For corticosteroids like this compound, which contain a characteristic pregna-1,4-diene-3,20-dione chromophore, UV-Vis spectrophotometry is a suitable method for concentration determination in research settings, particularly for analyzing bulk material or relatively clean solutions. ajrconline.orgdrugfuture.com

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ajrconline.org Research on related compounds like prednisolone and methylprednisolone has established validated UV-Vis spectrophotometric methods. jocpr.comresearchgate.netthaidj.org These studies consistently report a maximum absorbance (λmax) in the range of 242-248 nm in solvents like methanol or ethanol, which is characteristic of the α,β-unsaturated ketone system in the A-ring of the steroid. nih.govdrugfuture.comthaidj.orgresearchgate.net

To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of a series of standard solutions of known concentrations. researchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the linear regression equation of the calibration curve. The method's precision, accuracy, and linearity are typically validated according to established guidelines. ajrconline.orgthaidj.org Derivative spectrophotometry can also be used to enhance resolution and reduce interference from other components in a mixture. nih.govresearchgate.net

Table 4: Summary of UV-Vis Spectrophotometric Methods for Related Prednisolone Compounds (This table compiles data from various studies on prednisolone and methylprednisolone)

| Compound | Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference(s) |

| Prednisolone | Ethanol | 242 | 0.3 - 72 | 0.9998 | researchgate.net |

| Prednisolone | Methanol | 243 | 2.5 - 20 | 1.000 | ajrconline.org |

| Methylprednisolone | 0.1% Tween 20 Solution | 245 | 5 - 40 | 0.998 | researchgate.net |

| Prednisolone | Acetonitrile:Methanol | 246 | 4 - 14 | - | jocpr.com |

| Methylprednisolone | 0.45% Saline | 248 | - | 0.999 | thaidj.org |

| Prednisolone | Methanol | 248 | - | - | nih.gov |

Glucocorticoid Receptor (GR) Binding Affinity and Selectivity Studies

In vitro transactivation assays are crucial for quantifying the functional potency of a steroid. These assays typically use host cells, such as the African green monkey kidney fibroblast cell line (CV-1), which are transfected with expression vectors for the human glucocorticoid receptor (hGRα) and a reporter gene system. nih.gov The reporter gene is linked to a promoter containing glucocorticoid response elements (GREs), and its expression level indicates the degree of GR activation by the tested compound. Studies comparing various clinically used steroids in CV-1 cells have demonstrated how different structural modifications affect their ability to activate the GR. For instance, the presence of a Δ1-dehydro configuration and a hydrophobic residue at position 16 (such as a methyl group) enhances both the potency and selectivity of the glucocorticoid. nih.gov

Table 1: Glucocorticoid Potency (EC50) in a Transactivation Assay Using hGRα-transfected CV-1 Cells

EC50 represents the concentration of the steroid that produces 50% of the maximum response. A lower EC50 value indicates higher potency. Data adapted from a study on therapeutically used steroids. nih.gov

| Compound | EC50 (nmol/l) |

| Dexamethasone | 0.8 |

| Betamethasone | 1.0 |

| Budesonide | 0.4 |

| Prednisolone | 6.1 |

| Hydrocortisone | 38.0 |

| Cortisone (B1669442) | >1000 |

Competitive Binding Experiments with Established Ligands

Competitive binding assays are used to determine the relative binding affinity (RBA) of a steroid for the GR. nih.govcapes.gov.br In these experiments, various concentrations of an unlabeled steroid compete with a fixed concentration of a radiolabeled high-affinity ligand (such as [3H]dexamethasone) for binding to the receptor. nih.govnih.gov The ability of the unlabeled steroid to displace the radiolabeled ligand is a measure of its own affinity for the receptor. nih.gov Such studies have shown that structural features significantly impact binding. For example, the addition of hydroxyl groups at the 17α and 21 positions generally increases binding affinity. nih.gov The affinity of the ligand is a major determinant of the subsequent ligand-induced decrease in GR mobility within the nucleus, suggesting that higher affinity ligands promote a more stable interaction with nuclear components. nih.gov Research comparing deflazacort (B1670188) and prednisolone has shown that while prednisolone may have higher initial binding affinity, the resulting steroid-receptor complex can exhibit different stability profiles in various tissues. researchgate.net

Table 2: Relative Binding Affinity (RBA) of Various Steroids for the Glucocorticoid Receptor

RBA is typically expressed relative to a standard high-affinity glucocorticoid like Dexamethasone, which is assigned a value of 100. Data compiled from multiple competitive binding studies. nih.govoup.com

| Compound | Relative Binding Affinity (RBA) |

| Dexamethasone | 100 |

| Triamcinolone Acetonide | 127 |

| Budesonide | 267 |

| Prednisolone | 21 |

| Corticosterone | 12 |

| Cortisone | 1 |

Modulation of Gene Expression and Transcriptional Regulation

Once activated by ligand binding, the GR modulates gene expression through several mechanisms, primarily transactivation and transrepression. nih.govnih.gov These genomic effects are responsible for the majority of the physiological actions of glucocorticoids. mdpi.com

The primary mechanism of gene activation, or transactivation, involves the binding of GR homodimers directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs). nih.govnih.gov The canonical GRE is a 15-base-pair palindromic sequence (5′-AGAACAnnnTGTTCT-3′) located in the regulatory regions of target genes. mdpi.commdpi.com Upon binding to a GRE, the GR complex recruits coactivator proteins and the general transcription machinery, leading to an increase in the rate of gene transcription. nih.govfrontiersin.org

Conversely, GR can also repress gene transcription. This can occur when the GR binds to negative GREs (nGREs), which have a different consensus sequence and lead to the displacement of coactivators or the recruitment of corepressors. nih.gov This direct DNA binding mechanism allows glucocorticoids to precisely up- or down-regulate specific sets of genes, contributing to their diverse biological effects. oup.com

A major component of the anti-inflammatory action of glucocorticoids is their ability to inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). pnas.orgnih.gov The NF-κB family, particularly the p50/p65 heterodimer, is a key activator of genes encoding cytokines, chemokines, and other inflammatory mediators. nih.govpnas.org Glucocorticoids inhibit the NF-κB pathway through at least two distinct mechanisms:

Induction of IκBα Synthesis : Activated GR can bind to GREs in the promoter of the gene for IκBα (the inhibitor of NF-κB). nih.govnih.gov This leads to increased synthesis of the IκBα protein, which then binds to NF-κB in the cytoplasm, preventing its translocation into the nucleus and thereby blocking its ability to activate inflammatory genes. nih.govembopress.org

Direct Protein-Protein Interaction (Transrepression) : The activated GR can directly interact with the p65 subunit of NF-κB. nih.govembopress.org This interaction prevents NF-κB from binding effectively to its DNA response elements or from recruiting the necessary transcriptional machinery, thus repressing the expression of its target genes without the GR directly binding to DNA. pnas.orgbiologists.com This tethering mechanism is a critical part of glucocorticoid-mediated immunosuppression. nih.gov

High-throughput technologies like DNA microarrays and RNA-sequencing (RNA-Seq) have been used to create comprehensive profiles of the genes regulated by glucocorticoids in various cell types, such as peripheral blood mononuclear cells (PBMCs) and the A549 lung adenocarcinoma cell line. researchgate.netnih.gov These studies reveal that glucocorticoids regulate a vast and diverse set of genes. For example, treatment with dexamethasone leads to the upregulation of genes involved in metabolic processes and anti-inflammatory responses, while simultaneously down-regulating numerous pro-inflammatory genes. researchgate.netnih.gov Gene expression profiling has shown that genes activated by glucocorticoids are often associated with proximal GR binding sites, whereas repressed genes are less frequently associated with direct GR-DNA interaction, suggesting that indirect mechanisms like NF-κB inhibition play a major role in gene suppression. nih.gov

Table 3: Examples of Genes Regulated by Glucocorticoids in Human Cell Lines

This table presents a sample of genes identified in gene expression profiling studies as being significantly up- or down-regulated following glucocorticoid treatment. researchgate.netnih.gov

| Gene Regulation | Gene Name | Function | Cell Model |

| Upregulated | PER1 | Circadian rhythm regulation | A549 |

| FKBP5 | Protein folding, GR chaperone | PBMCs | |

| DUSP1 | MAP kinase phosphatase, anti-inflammatory | A549 | |

| GILZ | Glucocorticoid-Induced Leucine Zipper, anti-inflammatory | PBMCs | |

| Downregulated | IL-8 (CXCL8) | Pro-inflammatory chemokine | A549 |

| IL-6 | Pro-inflammatory cytokine | PBMCs | |

| CCL2 | Chemokine (attracts monocytes) | PBMCs | |

| TNF | Pro-inflammatory cytokine | A549 |

Post-Translational Modifications of Glucocorticoid Receptors

The function of the glucocorticoid receptor (GR) is intricately regulated by post-translational modifications (PTMs), which are chemical alterations that occur after the protein is synthesized. researchgate.netconicet.gov.ar These modifications, including phosphorylation, ubiquitination, and SUMOylation, can influence the receptor's stability, its location within the cell, its ability to bind to DNA, and its interaction with other proteins, thereby fine-tuning the cellular response to glucocorticoids. researchgate.netnih.gov

Ubiquitination: Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to the GR. This modification typically targets the receptor for degradation by the proteasome, a cellular machinery responsible for breaking down proteins. nih.govyoutube.com A specific lysine (B10760008) residue within a PEST degradation motif of the GR is a key site for ubiquitination. nih.govnih.gov This process is responsible for the ligand-dependent down-regulation of GR levels, which helps to terminate the hormonal signal. nih.govnih.gov E3 ubiquitin ligases, such as CHIP and SIAH2, play a crucial role in mediating GR ubiquitination and subsequent degradation, thereby controlling both the abundance and activity of the receptor. nih.govmdpi.com

SUMOylation: SUMOylation involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to the GR. pnas.orgoup.com The GR has three main SUMOylation sites, two in the N-terminal domain and one in the ligand-binding domain. nih.gov Unlike ubiquitination, SUMOylation does not typically signal for degradation but instead modulates the receptor's transcriptional activity in a promoter- and context-dependent manner. pnas.orgoup.com For instance, SUMOylation of the GR is required for its ability to repress the activity of other transcription factors like NF-κB and AP-1, a key mechanism for the anti-inflammatory effects of glucocorticoids. pnas.org This process is mandatory for the formation of a repressing complex involving SMRT/NCoR1 and HDAC3. pnas.orgpnas.org

| Modification | Primary Function | Key Enzymes/Sites | Impact on GR Activity |

|---|---|---|---|

| Phosphorylation | Modulates transcriptional activity, stability, and subcellular localization. nih.govnih.gov | Ser203, Ser211, Ser226; Cyclin-dependent kinases (Cdks), JNK. nih.govoup.com | Can enhance (e.g., at Ser211) or inhibit (e.g., at Ser226) gene transcription. nih.govoup.com |

| Ubiquitination | Targets GR for proteasomal degradation, leading to signal termination. nih.govnih.gov | Lysine in PEST motif (K426 in mouse); E3 ligases (CHIP, SIAH2). nih.govnih.govnih.govmdpi.com | Reduces GR protein levels and limits the duration of hormone responsiveness. nih.govnih.gov |

| SUMOylation | Regulates transcriptional repression and interaction with other proteins. pnas.orgoup.com | K293 (human); SUMO E3 ligases (PIAS). pnas.orgoup.com | Essential for transrepression of inflammatory genes (e.g., NF-κB). pnas.org Does not cause degradation. oup.com |

Interactions with Co-activators and Co-repressors

Upon binding a ligand like this compound, the glucocorticoid receptor undergoes a conformational change that facilitates its interaction with a host of nuclear proteins known as co-regulators. nih.gov These proteins are broadly classified as co-activators, which enhance gene transcription, or co-repressors, which inhibit it. nih.gov The specific set of co-regulators recruited to the GR complex is a critical determinant of the final transcriptional outcome and contributes to the tissue-specific effects of glucocorticoids. nih.govnih.gov

Co-activators: Co-activators are recruited to the GR at target gene promoters, where they facilitate the assembly of the general transcription machinery and modify chromatin structure to a more open, accessible state. researchgate.net Many co-activators, such as those in the p160 family (e.g., SRC-1, GRIP1/TIF2), possess histone acetyltransferase (HAT) activity. researchgate.netyoutube.com This enzymatic activity leads to the acetylation of histone proteins, which neutralizes their positive charge, loosens their interaction with negatively charged DNA, and promotes gene transcription. nih.govyoutube.com

Co-repressors: Conversely, the anti-inflammatory actions of glucocorticoids are often mediated by the GR tethering to pro-inflammatory transcription factors (like NF-κB and AP-1) and recruiting co-repressors. pnas.org Key co-repressors include Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). pnas.orgpnas.org These proteins are part of larger complexes that contain histone deacetylases (HDACs), such as HDAC3. pnas.org The recruitment of HDACs reverses the histone acetylation performed by HATs, leading to chromatin condensation and the repression of inflammatory gene expression. researchgate.net The interplay between co-activators and co-repressors is competitive, and the relative ratio of these factors within a cell can dictate the nature and intensity of the glucocorticoid response. nih.gov

Non-Genomic Actions and Rapid Cellular Responses

Beyond the well-established genomic mechanisms that involve gene transcription and protein synthesis, glucocorticoids can also elicit rapid cellular responses that are independent of gene expression. researchwithrutgers.comnih.gov These non-genomic actions occur within minutes and are mediated through interactions with receptors at the cell membrane and modulation of intracellular signaling cascades. wikipedia.orgnih.gov

Evidence points to the existence of membrane-bound glucocorticoid receptors (mGRs) that are distinct from the classical cytosolic GRs. wikipedia.orgnih.gov These mGRs are cell surface receptors that can be activated by glucocorticoids, leading to swift changes in cell signaling. wikipedia.org While their exact identity is still under investigation, it is believed that they may be isoforms of the classical GR or entirely different G protein-coupled receptors. wikipedia.orgnih.gov Activation of mGRs can trigger rapid physiological effects in the nervous, immune, and cardiovascular systems. wikipedia.org These rapid responses are often not blocked by classical GR antagonists like mifepristone, supporting the existence of a distinct receptor system. wikipedia.orgmdpi.com The mGR appears to be located in specialized membrane domains called caveolae and its activation can initiate pro-apoptotic and immunomodulatory effects. nih.gov

A key component of the non-genomic actions of glucocorticoids is their rapid modulation of intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Akt (also known as Protein Kinase B) pathways. nih.govyoutube.com

MAPK Pathway: The MAPK family (including ERK, JNK, and p38) is a central regulator of cellular processes like proliferation and inflammation. nih.gov Glucocorticoids can interfere with MAPK signaling through several mechanisms. One rapid, non-genomic effect involves the activated GR directly interacting with and inhibiting components of the MAPK pathway. nih.gov A slower, genomic mechanism involves the GR inducing the expression of proteins like MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs, and Glucocorticoid-Induced Leucine Zipper (GILZ). nih.govmdpi.com This inhibition of MAPK signaling is a cornerstone of the anti-inflammatory effects of glucocorticoids, as these pathways are often overactive in inflammatory conditions. nih.govmdpi.com

Akt Pathway: The PI3K/Akt pathway is crucial for cell survival and protein synthesis. mdpi.commdpi.com Glucocorticoids can rapidly inhibit this pathway through non-genomic actions, contributing to their effects on metabolism and cell growth. mdpi.comyoutube.com This inhibition can occur independently of the cytosolic GR and is not blocked by transcription inhibitors. mdpi.commdpi.com

Modulation of Specific Enzymes and Proteins

The therapeutic effects of glucocorticoids, particularly their anti-inflammatory action, stem from their ability to modulate the activity and synthesis of key enzymes and proteins involved in the inflammatory cascade.

One of the most critical anti-inflammatory mechanisms of glucocorticoids is the inhibition of the eicosanoid synthesis pathway. nih.govresearchgate.net Eicosanoids, which include prostaglandins (B1171923) and leukotrienes, are potent pro-inflammatory lipid mediators derived from arachidonic acid. youtube.comnyu.edu

The synthesis of all eicosanoids begins with the release of arachidonic acid from membrane phospholipids, a reaction catalyzed by the enzyme phospholipase A2 (PLA2). nyu.edupnas.org Glucocorticoids exert their inhibitory effect not by directly binding to PLA2, but by inducing the synthesis of a class of inhibitory proteins called lipocortins, now known as annexins. nyu.edumedex.com.bd

Specifically, glucocorticoids upregulate the gene expression of Annexin A1 (also called Lipocortin-1). nyu.edumedex.com.bd This newly synthesized Annexin A1 then binds to cell membranes, preventing PLA2 from accessing its phospholipid substrate. medex.com.bd This blockade of PLA2 activity halts the release of arachidonic acid, thereby shutting down the production of all downstream inflammatory mediators, including prostaglandins (via the cyclooxygenase, or COX, pathway) and leukotrienes (via the lipoxygenase, or LOX, pathway). nyu.edumedex.com.bd Some studies also suggest that glucocorticoids can suppress the expression of COX-2 and inhibit group II PLA2 production through post-transcriptional mechanisms, further contributing to the reduction in eicosanoid synthesis. nyu.edunih.govnih.gov This multifaceted inhibition of eicosanoid production is a primary contributor to the powerful anti-inflammatory properties of glucocorticoids like this compound. nih.govnih.govpnas.org

| Target Protein/Pathway | Mechanism of Action | Downstream Effect |

|---|---|---|

| Annexin A1 (Lipocortin-1) | Upregulation of gene expression and protein synthesis. nyu.edumedex.com.bd | Increased inhibition of Phospholipase A2. nyu.edu |

| Phospholipase A2 (PLA2) | Indirect inhibition via Annexin A1, which blocks substrate access. medex.com.bd | Decreased release of arachidonic acid from cell membranes. nyu.edu |

| Cyclooxygenase (COX) Enzymes | Reduced availability of arachidonic acid substrate; suppression of COX-2 expression. nyu.edumedex.com.bd | Inhibition of prostaglandin (B15479496) and thromboxane (B8750289) synthesis. youtube.comnih.gov |

| Lipoxygenase (LOX) Enzymes | Reduced availability of arachidonic acid substrate. nyu.edu | Inhibition of leukotriene synthesis. nih.govmedex.com.bd |

Regulation of Cytokine Production (e.g., IL-10, TNF-α) in Vitro

Glucocorticoids, including derivatives of prednisolone, exert a significant portion of their anti-inflammatory effects by modulating the production of cytokines. The in vitro effects of methylprednisolone, a compound closely related to this compound, have been a subject of study to understand these mechanisms.

Methylprednisolone has been demonstrated to suppress the synthesis of pro-inflammatory cytokines. patsnap.comnih.gov This is achieved, in part, by inhibiting the transcription of genes that code for these inflammatory mediators. patsnap.com The mechanism often involves the glucocorticoid receptor complex binding to glucocorticoid response elements (GREs) on DNA, leading to the repression of pro-inflammatory gene expression. patsnap.com One of the key transcription factors inhibited by this process is nuclear factor-kappa B (NF-kB), which plays a central role in orchestrating the inflammatory response. nih.gov

Specifically, methylprednisolone has been shown to reduce the production of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. patsnap.com By suppressing TNF-α, methylprednisolone can diminish the recruitment and activation of various immune cells at sites of inflammation. patsnap.com

In an in vitro model using an isolated cardiopulmonary bypass (CPB) system, methylprednisolone was found to significantly reduce the production of the pro-inflammatory cytokine Interleukin-8 (IL-8). nih.gov However, this study also noted that the observed reduction in IL-8 occurred without a concurrent increase in the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov

The table below summarizes the in vitro effects of methylprednisolone on cytokine production based on available research findings.

| Cytokine | Effect of Methylprednisolone | Mechanism of Action |

| TNF-α | Reduction in production patsnap.com | Inhibition of gene transcription, suppression of NF-kB patsnap.comnih.gov |

| IL-8 | Significant reduction in production nih.gov | Not fully elucidated in the study, but part of the general anti-inflammatory action of glucocorticoids. |

| IL-10 | No significant change observed in a specific in vitro model nih.gov | The lack of effect in the CPB model suggests context-dependent regulation. |

Impact on Lysosomal Membrane Stability

The stability of lysosomal membranes is crucial for preventing the release of hydrolytic enzymes that can cause cellular and tissue damage during inflammation. thieme-connect.com Glucocorticoids have been investigated for their potential to stabilize these membranes, thereby contributing to their anti-inflammatory and tissue-protective effects.

Studies on methylprednisolone have suggested that it can stabilize lysosomal membranes. patsnap.comnih.gov This stabilization prevents the release of proteolytic enzymes that would otherwise contribute to tissue damage in inflammatory conditions. patsnap.com Research involving a model of post-traumatic brain edema in cats demonstrated that 6-methylprednisolone increased the stability of lysosomal membranes in both grey and white matter. thieme-connect.com The study measured the free activity of lysosomal enzymes, beta-glucuronidase and N-acetylhexosaminidase, as an indicator of membrane stability and found a stabilizing effect after steroid administration. thieme-connect.com

However, the effect of glucocorticoids on lysosomal membrane stability may be cell-type specific and is a subject of some debate in the scientific literature. An in vitro study on lysosomes isolated from human peripheral blood polymorphonuclear (PMN) leukocytes reported conflicting findings. nih.govnih.gov In this study, several anti-inflammatory steroids, including hydrocortisone, prednisone, and dexamethasone, did not demonstrate a stabilizing effect on the lysosomal membranes of these specific cells. nih.govnih.gov The researchers suggested that the anti-inflammatory actions of corticosteroids might be more attributable to their inhibitory effects on cellular metabolism rather than a direct interaction with lysosomal membranes in these cells. nih.govnih.gov

The table below outlines the research findings on the impact of related glucocorticoids on lysosomal membrane stability.

| Glucocorticoid | Experimental Model | Observed Effect on Lysosomal Membrane Stability |

| Methylprednisolone | General cellular action | Stabilizing effect, preventing enzyme release patsnap.comnih.gov |

| 6-Methylprednisolone | Cat brain with post-traumatic edema thieme-connect.com | Increased stability in grey and white matter thieme-connect.com |

| Prednisolone, Dexamethasone | Human polymorphonuclear leukocyte lysosomes (in vitro) nih.govnih.gov | No detectable stabilizing activity nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Receptor Affinity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. For corticosteroids, QSAR studies have been instrumental in identifying the key structural features that govern their affinity for the glucocorticoid receptor (GR).

General QSAR principles for corticosteroids highlight several critical factors:

Lipophilicity: There is a strong correlation between the lipophilicity of a steroid and its receptor binding affinity. Increased lipophilicity generally enhances binding. nih.gov The introduction of a 6α-methyl group, as seen in 6-alpha-methylprednisolone, increases lipophilicity compared to prednisolone, which is consistent with its enhanced glucocorticoid activity. The 21-dehydro modification, which replaces a hydroxyl group with an aldehyde, would also alter the compound's polarity and lipophilicity, likely influencing its interaction with the receptor's binding pocket.

Structural Rigidity: Molecular dynamics simulations, which can inform QSAR models, have revealed a fascinating link between the conformational mobility of the steroid rings and receptor specificity. nih.govnih.gov A rigid steroid A-ring is a characteristic feature of potent glucocorticoids like dexamethasone. nih.govresearchgate.netroyalsocietypublishing.org The ∆1,4-diene system in the A-ring of this compound contributes to this planarity, which is a prerequisite for high glucocorticoid activity.

Table 1: Key Structural Features and Their Influence on Glucocorticoid Receptor Affinity based on QSAR Principles

| Structural Feature | Compound Example | General Effect on GR Affinity | Reference |

| ∆1,4-Diene System (Ring A) | Prednisolone | Increases planarity of A-ring, enhances GR affinity | nih.govnih.gov |

| 6α-Methyl Group | 6-alpha-methylprednisolone | Increases lipophilicity and potency | nih.gov |

| 11β-Hydroxyl Group | Hydrocortisone, Prednisolone | Essential for GR binding and activity | researchgate.net |

| 17α-Hydroxyl Group | Hydrocortisone, Prednisolone | Important for interaction with the receptor | nih.gov |

| 21-Hydroxyl Group | Prednisolone | Forms key hydrogen bond with receptor | researchgate.net |

| 21-Aldehyde (Dehydro) | 21-Dehydro-6α-methyl prednisolone | Alters polarity and H-bonding potential | Inferred |

Molecular Docking and Dynamics Simulations with Glucocorticoid and Mineralocorticoid Receptors

Molecular docking and dynamics simulations provide a virtual, three-dimensional view of how a ligand like this compound fits into and interacts with its target receptors. These computational methods predict the binding pose, affinity, and the stability of the ligand-receptor complex over time.

Glucocorticoid Receptor (GR) Interaction: Docking studies with various corticosteroids into the GR ligand-binding domain (LBD) reveal a highly specific set of interactions. nih.gov The steroid molecule is anchored in a deep hydrophobic pocket, stabilized by key hydrogen bonds. For a typical corticosteroid, the C3-keto group and the C11- and C21-hydroxyl groups are critical hydrogen bonding sites.

For this compound, the binding would be analogous:

The C3-keto group would likely form a hydrogen bond with residues such as Gln570 and Arg611.

The essential 11β-hydroxyl group would interact with Asn564 and potentially a water molecule within the binding site.

The unique C21-aldehyde group, replacing the typical hydroxyl, would still be capable of acting as a hydrogen bond acceptor, likely interacting with Gln642. The change from a hydroxyl (donor and acceptor) to an aldehyde (acceptor only) would subtly alter the dynamics and strength of this crucial interaction point.

The steroid's core and its 6α-methyl group would engage in numerous van der Waals and hydrophobic interactions with residues lining the pocket, including those from helices 3, 5, 7, and 11.

Molecular dynamics simulations show that the flexibility and conformational state of the steroid nucleus are critical for receptor specificity. nih.govroyalsocietypublishing.org High glucocorticoid specificity is associated with rigidity in the A-ring of the steroid. nih.gov The ∆1,4-diene structure of this compound ensures this rigidity, predisposing it for potent GR activation.

Mineralocorticoid Receptor (MR) Interaction: The MR LBD is structurally similar to the GR LBD, with about 57% homology, allowing it to bind glucocorticoids like cortisol with high affinity. nih.gov However, subtle differences in the binding pocket confer ligand specificity. The 6α-methyl group is a key modification used in synthetic glucocorticoids to reduce affinity for the MR, thereby minimizing unwanted mineralocorticoid side effects like sodium retention. Therefore, it is predicted that this compound would have a significantly lower binding affinity for the MR compared to the GR. Molecular dynamics simulations have shown that high mineralocorticoid activity is associated with rigidity in the C-ring of the steroid, a feature not pronounced in glucocorticoid-specific ligands. nih.govnih.gov

Allosteric Modulation of Steroid Receptors

Steroid receptors like the GR are classic examples of allosteric proteins. Allostery refers to the process where binding of a ligand at one site (the ligand-binding pocket) induces a conformational change at a distant site on the protein, altering its function. escholarship.orgnih.gov The binding of this compound to the GR's ligand-binding domain (LBD) is the initial trigger for a cascade of allosteric events. nih.gov

Upon binding, the receptor undergoes a significant conformational shift. This change causes the dissociation of chaperone proteins (like HSP90) and exposes nuclear localization signals. youtube.com The now-activated receptor-ligand complex translocates to the nucleus. Critically, the ligand-induced conformation of the LBD allosterically dictates the shape of the receptor's surface, particularly the Activation Function 2 (AF-2) domain. frontiersin.org

Protein-Ligand Interaction Fingerprinting

Protein-Ligand Interaction Fingerprinting (PLIF) is a computational method used to summarize the complex 3D interactions between a ligand and a protein into a simple, one-dimensional bit-string. nih.gov Each bit in the fingerprint represents the presence or absence of a specific type of interaction (e.g., hydrogen bond, hydrophobic contact, salt bridge) with a particular amino acid residue in the binding site.

While a specific PLIF analysis for this compound is not available, a hypothetical fingerprint can be constructed based on its known structure and the well-characterized GR binding pocket. The PLIF would encode the key interactions that define its binding.

Table 2: Hypothetical Protein-Ligand Interaction Fingerprint (PLIF) for this compound with the Glucocorticoid Receptor

| GR Residue | Interaction Type with Ligand Moiety | Bit Status |

| Asn564 | Hydrogen Bond (with 11β-OH) | 1 (Present) |

| Gln570 | Hydrogen Bond (with C3=O) | 1 (Present) |

| Leu563 | Hydrophobic Contact (with A-Ring) | 1 (Present) |

| Met601 | Hydrophobic Contact (with B-Ring/6α-CH3) | 1 (Present) |

| Met604 | Hydrophobic Contact (with Steroid Core) | 1 (Present) |

| Arg611 | Hydrogen Bond (with C3=O) | 1 (Present) |

| Gln642 | Hydrogen Bond (with C21=O) | 1 (Present) |

| Thr739 | Hydrophobic Contact (with D-Ring) | 1 (Present) |

| Cys736 | Hydrophobic Contact (with D-Ring) | 1 (Present) |

| Phe623 | π-Stacking (with A-Ring) | 1 (Present) |

Binding to Other Steroid Receptors (e.g., Mineralocorticoid Receptor, MR)

However, synthetic glucocorticoids are often designed to minimize MR activity. A key structural modification to achieve this is the addition of a methyl group at the 6α position. This feature, present in this compound, is known to substantially decrease the binding affinity for the MR. This reduced affinity is clinically important as it diminishes the risk of mineralocorticoid-related side effects, such as hypertension and electrolyte imbalances.

The affinity of the MR for various steroids is compared in the table below. While data for this compound is not available, the relative affinity can be inferred from its structural parent.

Table 3: Relative Binding Affinity of Various Steroids for the Mineralocorticoid Receptor (MR)

| Compound | Relative Binding Affinity for MR (Aldosterone = 100%) | Reference |

| Aldosterone | 100% | nih.govbioscientifica.com |

| Cortisol | ~100% | nih.govbioscientifica.com |

| Deoxycorticosterone | High | proteopedia.org |

| Spironolactone (Antagonist) | High | proteopedia.org |

| 6-alpha-methylprednisolone | Low (Inferred) | Inferred from structural activity rules |

The substitution at C21 also influences receptor specificity. The presence of the aldehyde in this compound, as opposed to the hydroxyl group in its parent compound, would alter the electronic and steric profile of the C17 side chain, further modulating its fit within the MR binding pocket, likely contributing to a low affinity.

Investigation of Nonspecific Protein Binding in Biological Matrices (e.g., plasma proteins)

Once in the bloodstream, corticosteroids bind to plasma proteins, primarily corticosteroid-binding globulin (CBG, also known as transcortin) and albumin. taylorandfrancis.comnih.gov Only the unbound, or "free," fraction of the drug is able to leave the circulation, enter cells, and interact with its target receptors. researchgate.net Therefore, the extent of plasma protein binding is a critical determinant of a drug's activity.

Studies on 6-alpha-methylprednisolone, the parent compound of this compound, provide direct insight into its binding characteristics. Research has shown that 6-alpha-methylprednisolone exhibits binding to human plasma proteins in the range of 75-82%. nih.gov Crucially, this binding was found to be independent of the steroid's concentration, which is indicative of low-affinity, high-capacity, nonspecific binding. nih.govnih.gov This pattern points to albumin as the primary binding protein, as opposed to the high-affinity, low-capacity binding seen with CBG for steroids like cortisol and prednisolone. nih.govresearchgate.net

Table 4: Plasma Protein Binding Characteristics of Corticosteroids

| Compound | Primary Binding Proteins | Binding Type | % Bound (Approximate) | Reference |

| Cortisol | CBG (high affinity), Albumin (low affinity) | Non-linear, Saturable | ~90% | taylorandfrancis.comnih.gov |

| Prednisolone | CBG (high affinity), Albumin (low affinity) | Non-linear, Saturable | Varies with concentration | researchgate.netcapes.gov.br |

| 6-alpha-methylprednisolone | Albumin | Linear, Non-saturable | 75-82% | nih.govnih.gov |

| Dexamethasone | Albumin | Linear, Non-saturable | ~77% | nih.gov |

| 21-Dehydro-6α-methyl prednisolone | Albumin (Predicted) | Linear, Non-saturable (Predicted) | Similar to parent compound | Inferred |

This distinction is pharmacologically significant. For drugs that bind to CBG, as plasma concentrations increase and saturate the high-affinity CBG sites, the free fraction of the drug increases disproportionately. For this compound, its predicted linear binding to albumin means that the free fraction should remain constant across a wide range of concentrations, leading to more predictable pharmacokinetics. nih.gov

Structure Activity Relationship Sar Studies of 21 Dehydro 6alpha Methyl Prednisolone and Its Analogs

Influence of the 21-Aldehyde Functionality on Glucocorticoid Activity and Metabolic Fate

The C21 position of corticosteroids is critical for activity. Typically, this position features a hydroxyl group (-OH), as seen in prednisolone (B192156) and methylprednisolone (B1676475). In 21-Dehydro-6alpha-methyl prednisolone, this is replaced by an aldehyde group (-CHO).

Impact of the 6alpha-Methyl Group on Receptor Binding and Selectivity